2-Chloro-5-cyano-3-methylbenzoic acid
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Overview
Description
2-Chloro-5-cyano-3-methylbenzoic acid is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position, a cyano group at the fifth position, and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyano-3-methylbenzoic acid can be achieved through several organic synthesis routes. One common method involves the chlorination of 3-methylbenzoic acid followed by the introduction of a cyano group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position. The subsequent introduction of the cyano group can be achieved using a cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyano-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Amino derivatives.
Oxidation: Carboxyl derivatives.
Scientific Research Applications
2-Chloro-5-cyano-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyano-3-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of reactive functional groups. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to specific biological effects. The exact pathways and molecular targets involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-cyano-3-methylbenzoic acid: Similar structure with an amino group instead of a chlorine atom.
2-Chloro-5-nitrobenzoic acid: Similar structure with a nitro group instead of a cyano group.
2-Chloro-3-methylbenzoic acid: Lacks the cyano group.
Uniqueness
The presence of both a chlorine and a cyano group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H6ClNO2 |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-chloro-5-cyano-3-methylbenzoic acid |
InChI |
InChI=1S/C9H6ClNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
YJFYPUWDXQRHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)C#N |
Origin of Product |
United States |
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